Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Properties
IUPAC Name |
ethyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-16(21)11(2)23-14-10-9-13-17-18-15(20(13)19-14)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXHBCIGJLDUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves the reaction of 3-phenyl-1,2,4-triazole with a suitable pyridazine derivative under specific conditions. One common method involves the use of a dicationic molten salt as a catalyst, which facilitates the reaction under solvent-free conditions or in ethanol as a green solvent . The reaction conditions often include moderate temperatures and the use of triethylamine as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and environmentally friendly industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, triethylamine as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant antimicrobial properties. A study focusing on a series of triazolo[4,3-b]pyridazine derivatives demonstrated their effectiveness against various bacterial strains. The introduction of the ethyl group in Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate enhances its lipophilicity and bioavailability, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Recent studies have explored the synthesis of triazolo[4,3-b]pyridazine derivatives that act as dual inhibitors of c-Met and Pim kinases, both of which are implicated in cancer progression. The ethyl thio group may play a crucial role in enhancing the selectivity and potency of these inhibitors .
Neurological Disorders
Triazolo[4,3-b]pyridazine derivatives have been investigated for their effects on neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic for conditions such as anxiety and depression .
Antimalarial Activity
Recent advancements have highlighted the potential of triazolo[4,3-b]pyridazines in antimalarial drug discovery. Compounds with similar scaffolds have shown promising results against Plasmodium falciparum, indicating that this compound could be explored for its antimalarial properties through structure-activity relationship studies .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the triazole ring.
- Introduction of the phenyl group.
- Attachment of the ethyl thio propanoate moiety.
This multi-step synthesis allows for the modification of various substituents to optimize biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical in optimizing the compound's efficacy and safety profile. Variations in substituents on the triazole or pyridazine rings can significantly affect biological activity. For instance:
- Substituents that enhance electron density can improve binding affinity to target enzymes.
- Modifications that increase lipophilicity can enhance cellular uptake.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
The triazolo[4,3-b]pyridazine scaffold is structurally distinct from related heterocycles like triazolo-thiadiazoles or pyrazolo-triazoles. For example:
- 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (): Features a triazolo-thiadiazole system, which exhibits planar geometry and strong C–H⋯π interactions.
- 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines (): Incorporates a pyrazole-triazine fusion, offering additional hydrogen-bonding sites and improved thermal stability (m.p. 369–371 K) .
Substituent Variations
- Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 721964-56-3, ): Differs by substituting the phenyl group with 3,4-dimethoxyphenyl.
- Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 476465-24-4, ): Replaces the triazolo-pyridazine core with a thiadiazole ring, reducing aromaticity but introducing a carboxamido group for enhanced hydrogen bonding .
Table 1: Structural and Physical Properties of Selected Analogs
Enzyme Inhibition
- AZD5153 (): A bivalent BET inhibitor containing a triazolopyridazine core. The target compound’s thioether linkage may offer improved membrane permeability compared to AZD5153’s methoxy-piperidine substituents .
- Lanosterol-14α-demethylase Inhibition (): Pyrazolo-triazolo-triazines showed moderate activity, suggesting the target compound’s phenyl group could enhance binding via hydrophobic interactions .
Biological Activity
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety linked to an ethyl thioester, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions starting from easily accessible precursors. Key steps include:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
- Thioether Formation : The introduction of the thio group is crucial for enhancing the compound's reactivity and biological profile.
- Esterification : The final step involves the esterification of the propanoic acid with ethanol to yield the desired ethyl ester.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 17.83 |
| Compound B | MCF-7 (Breast Cancer) | 19.73 |
These values indicate that compounds with a triazolo-pyridazine core can effectively inhibit tumor cell proliferation, suggesting that this compound may exhibit similar effects due to its structural similarities .
Antimicrobial and Antifungal Properties
In addition to its antitumor activity, this compound has been investigated for its antimicrobial and antifungal properties. Preliminary assays indicate that it may inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development in infectious disease treatments.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
- Disruption of Cellular Signaling Pathways : The triazolo-pyridazine structure may interfere with critical signaling pathways that promote tumor growth.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:
- Study on Antiproliferative Effects : A series of triazolo-pyridazines were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Results indicated that modifications in the phenyl group significantly affected potency .
- Antimicrobial Activity Assessment : Compounds similar to this compound were tested against common bacterial strains like E. coli and S. aureus. Results showed promising antibacterial effects .
Q & A
Q. What are the common synthetic routes for Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate?
Answer: The synthesis typically involves stepwise heterocyclic assembly. A general approach includes:
Core formation : Constructing the [1,2,4]triazolo[4,3-b]pyridazine scaffold via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, thiadiazole or pyrazole precursors are often used (e.g., 3-phenyl substituents introduced via Suzuki coupling or nucleophilic substitution) .
Thioether linkage : Introducing the thio-propanoate side chain via nucleophilic substitution (SN2) or thiol-disulfide exchange. Ethyl 2-mercaptopropanoate is a common reagent for this step .
Esterification : Final esterification under acidic or basic conditions, often using ethanol as a solvent with catalytic HCl or K₂CO₃ .
Key considerations : Purity of intermediates is critical; silica gel chromatography is frequently employed for isolation .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Answer: A multi-technique approach is essential:
Data interpretation : Cross-referencing with computational models (e.g., DFT for NMR shifts) enhances reliability .
Q. What safety protocols are recommended for handling this compound?
Answer: Critical precautions include:
- PPE : Chemical-resistant gloves (nitrile), ANSI-approved goggles, and lab coats .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, CH₂Cl₂) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First aid : Immediate eye irrigation with eyewash stations for 15 minutes; seek medical attention for skin contact .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable temperature NMR : To detect dynamic processes (e.g., triazole ring tautomerism) .
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- High-resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for sulfur vs. oxygen) .
- Crystallographic validation : Resolve ambiguities in substituent positioning via XRD .
Q. What experimental designs are effective for studying environmental fate and biodegradation?
Answer: Adopt tiered approaches from Project INCHEMBIOL ( ):
Abiotic studies :
- Hydrolysis: pH 4–9 buffers, 25–50°C, LC-MS monitoring.
- Photolysis: UV/Vis exposure (λ = 254–365 nm) in aqueous/organic media.
Biotic studies :
- Microbial degradation: Use soil/water microcosms with GC-MS or radiolabeled tracers.
- Ecotoxicity assays: Daphnia magna or algae growth inhibition tests.
Statistical design : Randomized block designs with split-split plots (e.g., time × pH × microbial load) .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer: Key variables to optimize:
| Parameter | Optimization Strategy | Example |
|---|---|---|
| Catalyst | Screen Pd/C, CuI, or organocatalysts for coupling steps | K₂CO₃ in DMF for SN2 reactions |
| Temperature | Gradient trials (e.g., 50–120°C) | 80°C for 10 h in cyclization steps |
| Solvent polarity | Test aprotic vs. polar protic solvents | DMF for nucleophilic substitution |
| Stoichiometry | Adjust molar ratios (1:1 to 1:3) | 1.2 equivalents of thiol for S-alkylation |
Byproduct analysis : Use HPLC-DAD to track impurities; silica gel chromatography for isolation .
Q. What computational methods are suitable for predicting bioactivity or pharmacokinetics?
Answer: Leverage in silico tools:
- Docking studies : AutoDock Vina with triazolopyridazine scaffolds against target enzymes (e.g., kinases) .
- ADMET prediction : SwissADME for GI absorption, BBB penetration, and CYP450 inhibition .
- QSAR models : Correlate substituent electronic properties (Hammett σ) with activity .
Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Answer: Design simulated biological matrices:
- Plasma stability : Incubate in human plasma (37°C, pH 7.4), quench with acetonitrile, and analyze via LC-MS .
- Metabolic profiling : Use liver microsomes (human/rat) + NADPH for phase I/II metabolism screening .
- pH-dependent degradation : Test buffers (pH 1–10) for ester hydrolysis or triazole ring modifications .
Data analysis : Kinetic modeling (e.g., first-order decay) to calculate half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
